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Compound of Interest

Compound Name:
Pyridine, 2-(1-buten-3-ynyl)-, (E)-

(9CI)

CAS No.: 134541-96-1

Cat. No.: B166673

Get Quote

The Chemistry and Applications of CAS 134541-96-1: A Technical Guide to (E)-2-(But-1-en-3-

ynyl)pyridine

Executive Summary
In the landscape of modern organic synthesis and drug development, polyfunctional building

blocks are the cornerstone of modular chemical design. CAS 134541-96-1, formally known as

Pyridine, 2-[(1E)-1-buten-3-yn-1-yl]- or (E)-2-(but-1-en-3-ynyl)pyridine, represents a highly

privileged scaffold. By integrating a conjugated enyne system with a coordinating, electron-

deficient pyridine ring, this molecule serves as a critical intermediate for cross-coupling, click

chemistry, and the synthesis of complex fused heterocycles like indolizines.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and

drug development professionals with an authoritative, in-depth analysis of CAS 134541-96-1.

This guide details its physicochemical profile, validated synthetic methodologies, and

downstream mechanistic utility.
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Structural Significance and Physicochemical
Profiling
The architectural value of CAS 134541-96-1 lies in its orthogonal reactivity. The molecule

features three distinct reactive domains:

The Pyridine Ring: Acts as an electron-withdrawing group, a hydrogen-bond acceptor, and a

potent bidentate/monodentate ligand for transition metals.

The (E)-Alkene: Provides a rigid geometric spacer that maintains conjugation while serving

as a potential dienophile in Diels-Alder cycloadditions.

The Terminal Alkyne: A highly reactive moiety primed for Sonogashira couplings, Glaser

homocouplings, or Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).

Understanding the baseline quantitative data of this compound is essential for reaction scaling,

solvent selection, and chromatographic purification [1][2].

Table 1: Physicochemical and Structural Data of CAS 134541-96-1

Property Value / Description

CAS Registry Number 134541-96-1

IUPAC Name 2-[(1E)-but-1-en-3-ynyl]pyridine

Molecular Formula C9H7N

Molecular Weight 129.16 g/mol

Isomeric SMILES C#C/C=C/C1=CC=CC=N1

InChIKey LRKXULCRSQBKSY-ZZXKWVIFSA-N

Stereochemistry (E)-isomer (Trans geometry across the alkene)

Physical State (Predicted) Oil / Low-melting solid at standard conditions

Strategic Synthesis: The Sonogashira Approach
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While Wittig olefination of pyridine-2-carboxaldehyde with propargyl ylides can yield enynes,

the reaction often produces an inseparable mixture of (E) and (Z) isomers. To achieve the strict

(E)-geometry of CAS 134541-96-1, the most robust and stereoretentive approach is the

Palladium-catalyzed Sonogashira cross-coupling of (E)-2-(2-bromovinyl)pyridine with a

protected terminal alkyne, followed by desilylation.

(E)-2-(2-Bromovinyl)pyridine

Catalyst System
Pd(PPh3)4 / CuI / Et3N

Trimethylsilylacetylene (TMSA)

TMS-Protected Enyne Intermediate

Desilylation
K2CO3 / MeOH

CAS 134541-96-1
(E)-2-(But-1-en-3-ynyl)pyridine

Click to download full resolution via product page

Sonogashira coupling workflow for the synthesis of CAS 134541-96-1.

Causality in Experimental Design
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Why Trimethylsilylacetylene (TMSA)? Using unprotected acetylene gas is highly hazardous

and difficult to quantify. TMSA acts as a liquid surrogate. The bulky TMS group sterically

hinders the alkyne from undergoing unwanted Pd-catalyzed homocoupling (Glaser-Hay

coupling) during the primary reaction.

Why CuI? The copper(I) salt reacts with the deprotonated alkyne to form a copper acetylide

intermediate. This species undergoes transmetalation with the oxidative addition complex

[Pd(II)(Ar)(Br)L2] orders of magnitude faster than the alkyne alone.

Validated Experimental Protocol
The following protocol is engineered as a self-validating system, ensuring that researchers can

verify intermediate success before proceeding to downstream applications.

Step 1: Sonogashira Coupling

Preparation & Degassing: In an oven-dried Schlenk flask, dissolve (E)-2-(2-

bromovinyl)pyridine (1.0 equiv) in anhydrous triethylamine (Et₃N, 0.2 M). Causality: Et₃N acts

as both the solvent and the base required to neutralize the HBr generated during the

catalytic cycle. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be

rigorously excluded to prevent the oxidation of Pd(0) to inactive Pd(II) peroxo complexes.

Catalyst Addition: Under positive Argon flow, add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).

Stir for 5 minutes until a homogeneous transition state is visually confirmed (often a pale

yellow/orange hue).

Alkyne Addition: Add Trimethylsilylacetylene (1.2 equiv) dropwise via syringe.

Reaction Monitoring (IPC): Stir at room temperature for 4–6 hours. Monitor via TLC

(Hexanes/EtOAc 4:1). The starting bromide will consume, yielding a lower-Rf fluorescent

spot under 254 nm UV light.

Workup: Dilute with diethyl ether, filter through a pad of Celite to remove Pd/Cu salts, and

concentrate in vacuo.

Step 2: Desilylation
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Cleavage: Dissolve the crude TMS-enyne in anhydrous methanol (0.1 M). Add anhydrous

K₂CO₃ (1.5 equiv). Stir at room temperature for 2 hours.

Validation (IPC): The removal of the TMS group is rapid. GC-MS will show a mass shift from

m/z 201 to m/z 129.

Isolation: Concentrate the methanol, partition between water and dichloromethane, extract

the aqueous layer, dry over Na₂SO₄, and purify via flash chromatography.

Self-Validating NMR Check: To confirm the (E)-geometry has been retained, analyze the ¹H

NMR spectrum. The vinylic protons will display a large coupling constant (

Hz). A coupling constant of

Hz would indicate unwanted isomerization to the (Z)-geometry.

Downstream Reactivity and Drug Development
Applications
CAS 134541-96-1 is rarely an end-product; it is a vector for generating chemical complexity. Its

unique arrangement of pi-bonds and heteroatoms makes it highly sought after in modern

multicomponent reactions (MCRs) and cycloisomerizations [3][4].
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Divergent synthetic applications and reactivity profile of CAS 134541-96-1.

Gold-Catalyzed Cycloisomerization to Indolizines
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One of the most powerful applications of 2-pyridyl enynes is their conversion into indolizine

alkaloids. When CAS 134541-96-1 is exposed to a pi-acidic catalyst (such as AuCl₃ or PtCl₂),

the metal selectively coordinates to the alkyne, enhancing its electrophilicity. The adjacent

pyridine nitrogen lone pair undergoes an intramolecular nucleophilic attack on the activated

alkyne. Subsequent deprotonation and demetallation yield highly substituted indolizines—a

privileged pharmacophore found in numerous CNS-active drugs, antimicrobial agents, and

cardiovascular therapeutics [3].

Extended Conjugated Materials
In materials science, the terminal alkyne of CAS 134541-96-1 can be subjected to Glaser

coupling (Cu-catalyzed oxidative homocoupling) to form a symmetrical di-pyridyl di-enyne.

These extended pi-conjugated systems exhibit unique photophysical properties, including

tunable fluorescence and electron-transport capabilities, making them valuable in the

development of Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.

Conclusion
CAS 134541-96-1 is a structurally elegant, highly reactive building block that bridges the gap

between simple aromatic feedstocks and complex, biologically active heterocycles. By

leveraging robust, stereocontrolled synthetic protocols like the Sonogashira coupling,

researchers can reliably access this enyne to drive innovations in both medicinal chemistry and

advanced materials.

References
Title: Recent advances in the chemistry of imine-based multicomponent reactions (MCRs)

Source: National Institutes of Health (PMC) URL:[Link]

Title: Extending the synthetic utility of p-quinols: hetero Michael-type additions and Friedel-

Crafts reactions Source: Universidad Autónoma de Madrid URL:[Link]

To cite this document: BenchChem. [CAS 134541-96-1 background and discovery].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b166673/docs#cas-134541-96-1-background-and-
discovery]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/
https://repositorio.uam.es/
https://www.benchchem.com/product/b166673/docs#cas-134541-96-1-background-and-discovery
https://www.benchchem.com/product/b166673/docs#cas-134541-96-1-background-and-discovery
https://www.benchchem.com/product/b166673/docs#cas-134541-96-1-background-and-discovery
https://www.benchchem.com/product/b166673/docs#cas-134541-96-1-background-and-discovery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166673?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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